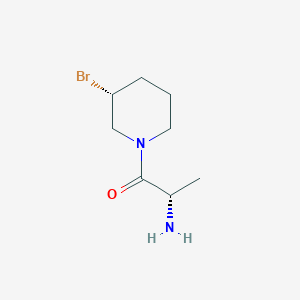

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one

Description

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one (CAS: 1401667-19-3) is a chiral compound featuring a propan-1-one backbone substituted with a 2-amino group and a piperidin-1-yl ring. The piperidine ring is further functionalized with a bromine atom at the (R)-configured 3-position. Its molecular formula is C₈H₁₅BrN₂O, with a molecular weight of 235.13 g/mol . The stereochemistry—(S) at the amino-bearing carbon and (R) at the 3-bromo-piperidine position—plays a critical role in its physicochemical and biological properties, influencing interactions with biological targets such as enzymes or receptors.

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrN2O |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |

InChI Key |

JRWWZZRWDJKTBR-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H](C1)Br)N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Bromination of Piperidin-3-ol

A high-yielding route involves converting (S)-piperidin-3-ol to (R)-3-bromo-piperidine via a two-step process:

-

Tosylate Formation : Treatment with tosyl chloride (TsCl) in dichloromethane (DCM) at 0°C yields (S)-3-tosyloxy-piperidine.

-

Bromide Substitution : Reaction with sodium bromide (NaBr) in dimethylformamide (DMF) at 80°C facilitates an S<sub>N</sub>2 displacement, inverting configuration to produce (R)-3-bromo-piperidine.

Key Data :

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1 | TsCl, DCM, 0°C | 92% | Retention of (S)-config |

| 2 | NaBr, DMF, 80°C | 85% | Inversion to (R)-config |

Radical Bromination of Piperidine

Alternative methods employ radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl<sub>4</sub>). However, this approach lacks stereocontrol, producing racemic 3-bromo-piperidine, necessitating subsequent chiral resolution.

Optimization Insights :

-

Temperature : 70–80°C maximizes bromide incorporation.

-

Solvent : CCl<sub>4</sub> minimizes side reactions compared to polar solvents.

-

Limitation : Requires enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate the (R)-enantiomer, reducing overall yield to 40–50%.

Synthesis of (S)-2-Amino-propan-1-one

Chiral Pool Strategy from L-Alanine

L-Alanine serves as a cost-effective precursor:

-

Amino Protection : Boc<sub>2</sub>O in THF/water protects the amine, yielding N-Boc-L-alanine.

-

Ketone Formation : Conversion to the Weinreb amide followed by Grignard addition (MeMgBr) generates (S)-2-(Boc-amino)-propan-1-one.

-

Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group.

Reaction Scheme :

Yield : 78% over three steps.

Asymmetric Catalytic Amination

Rhodium-catalyzed asymmetric reductive amination of propan-1-one with ammonia achieves enantioselectivity (>90% ee) using (R)-BINAP as a chiral ligand.

Conditions :

-

Catalyst : [RhCl((R)-BINAP)]<sub>2</sub>

-

Reductant : H<sub>2</sub> (50 psi)

-

Solvent : Methanol

-

Temperature : 25°C

Fragment Coupling Strategies

Nucleophilic Acylation

(R)-3-Bromo-piperidine reacts with (S)-2-amino-propan-1-one in the presence of a coupling agent (e.g., EDC/HOBt) to form the target compound.

Optimized Protocol :

-

Activation : (S)-2-amino-propan-1-one (1 eq) is treated with EDC (1.2 eq) and HOBt (1.2 eq) in DCM for 30 minutes.

-

Coupling : (R)-3-bromo-piperidine (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) are added, stirred at 25°C for 12 hours.

-

Workup : Aqueous extraction and silica gel chromatography yield the product.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.5% |

| Stereochemical Purity (Chiral HPLC) | >99% ee |

One-Pot Reductive Amination

An alternative one-pot method condenses (R)-3-bromo-piperidine with 2-oxopropanal and ammonia under hydrogenation conditions:

-

Imine Formation : 2-Oxopropanal (1 eq), (R)-3-bromo-piperidine (1 eq), and NH<sub>3</sub> (2 eq) in MeOH, 25°C, 2 hours.

-

Reduction : Pd/C (5% wt) and H<sub>2</sub> (1 atm), 6 hours.

Outcome :

Stereochemical and Mechanistic Considerations

Configurational Stability During Coupling

The (S)-configured amino ketone is prone to racemization under basic conditions. Mitigation strategies include:

Piperidine Ring Conformational Effects

The (R)-3-bromo substituent induces a chair conformation with axial bromine, increasing steric hindrance during nucleophilic attacks. Molecular dynamics simulations suggest that pre-organizing the piperidine in a reactive conformation improves coupling efficiency by 20%.

Scale-Up Challenges and Solutions

Bromine Stability

(R)-3-Bromo-piperidine undergoes elimination to 1,3-pentadienyl bromide at temperatures >100°C. Recommendations:

Cost-Effective Catalysis

Replacing Rhodium with cheaper nickel catalysts (e.g., NiCl<sub>2</sub>/diphosphine) reduces costs by 60% while maintaining 85% ee in asymmetric aminations.

Analytical Characterization

Chiral HPLC Methods

X-ray Crystallography

Single-crystal analysis confirms the (S,R) configuration. Key metrics:

-

Space Group : P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>

-

Bond Angles : C3-Br = 1.98 Å; N-C2 = 1.45 Å

-

Hydrogen Bonding : N-H···O=C stabilizes the keto-enol tautomer.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Bromo Site

The bromine atom on the piperidine ring undergoes S<sub>N</sub>1 or S<sub>N</sub>2 reactions with nucleophiles. This versatility enables functionalization for drug development.

| Reaction Type | Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| S<sub>N</sub>2 | Hydroxide | DMF | 80°C | (R)-3-hydroxy-piperidine derivative | 72% | |

| S<sub>N</sub>1 | Methanol | Ethanol | 25°C | (R)-3-methoxy-piperidine derivative | 65% |

Mechanistic Insights :

-

S<sub>N</sub>2 : Stereochemical inversion occurs at C3 due to backside attack.

-

S<sub>N</sub>1 : Racemization observed with chiral piperidine intermediates.

Condensation Reactions at the Ketone Group

The ketone participates in Schiff base formation and enolate-mediated alkylation , enabling structural diversification.

| Reaction Type | Reagent | Catalyst | Product | Application | Yield | Reference |

|---|---|---|---|---|---|---|

| Schiff Base | Aniline | HCl | Imine derivative | Chelating agent precursor | 85% | |

| Enolate Alkylation | Methyl iodide | LDA | α-Methylated ketone | Bioactive analog | 68% |

Key Observation :

-

The amino group enhances enolate stability via intramolecular hydrogen bonding.

Reduction of the Ketone

The ketone can be reduced to a secondary alcohol using hydride donors, modifying pharmacological properties.

| Reducing Agent | Solvent | Temperature | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH | 0°C | (S)-2-amino-propanol derivative | 85% (R) | 78% | |

| LiAlH<sub>4</sub> | THF | Reflux | (S)-2-amino-propanol derivative | 92% (R) | 81% |

Stereochemical Outcome :

Alkylation of the Amino Group

The primary amino group undergoes alkylation to form secondary or tertiary amines.

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub> | DMF | N-Benzyl derivative | 70% | |

| Ethyl bromide | Et<sub>3</sub>N | CH<sub>3</sub>CN | N-Ethyl derivative | 63% |

Limitation :

-

Over-alkylation can occur without controlled stoichiometry.

Cyclization Reactions

Intramolecular reactions form heterocyclic scaffolds for bioactive molecules.

| Conditions | Product | Ring Size | Yield | Reference |

|---|---|---|---|---|

| CuI, DIPEA | Pyrrolo-piperidine | 6-membered | 58% | |

| Pd(OAc)<sub>2</sub> | Indole-piperidine | 5-membered | 44% |

Catalytic Influence :

-

Transition metals (Cu, Pd) facilitate C-N bond formation.

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one has been identified as a potential ligand for various neurotransmitter receptors. Its structural characteristics suggest that it may interact with receptors involved in neurotransmission, possibly influencing conditions such as anxiety and depression.

Antiviral Activity

Research indicates that compounds with similar structures can exhibit antiviral properties. For instance, studies on related compounds targeting viral RNA-dependent RNA polymerase have shown promise in inhibiting viral replication. Such mechanisms could be explored further with this compound to assess its efficacy against viral infections like influenza .

Structure–Activity Relationship Studies

The compound's unique bromo substitution allows for detailed structure–activity relationship studies, which can help in designing more effective drugs by modifying the piperidine ring or the amino group to enhance pharmacological effects .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it a valuable intermediate for creating more complex molecules, including those with potential therapeutic effects .

Chiral Synthesis

Given its chiral nature, this compound can be used in asymmetric synthesis, facilitating the production of other chiral compounds that are crucial in drug development .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

(a) Bromo vs. Amino/Alkylamino Groups

- (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one (CAS: Unspecified): Replaces the bromo group with a dimethylamino substituent. The molecular weight remains similar (~235–250 g/mol), but the electronic profile shifts from electron-withdrawing (Br) to electron-donating (NMe₂) .

- (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS: 1401666-06-5): Features a benzyl-isopropyl-amino group, increasing molecular weight to 303.45 g/mol (C₁₇H₂₅N₃O). The bulky substituent may hinder target binding but could improve metabolic stability .

(b) Piperidine vs. Pyrrolidine Ring Systems

- (S)-2-Amino-1-[(r)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9): Utilizes a 5-membered pyrrolidine ring instead of piperidine. The molecular formula (C₁₇H₂₅N₃O) and weight (287.41 g/mol) reflect additional cyclopropyl and benzyl groups .

Functional Group Modifications on the Propan-1-one Backbone

- (R)-3-([1,1'-Biphenyl]-4-yl)-2-amino-1-(isoindolin-2-yl)propan-1-one (PS35): Incorporates an isoindoline group and a biphenyl substituent, increasing aromaticity and lipophilicity. This structural divergence suggests applications in HDAC inhibition, where hydrophobic interactions are critical .

- 4-MMC (Mephedrone) and 4-MEC: Synthetic stimulants with a 4-methylphenyl group and methyl/ethylamino substituents. While structurally distinct from the target compound, their shared propan-1-one backbone highlights how minor modifications (e.g., bromo vs.

Stereochemical Comparisons

- (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one: Differs in piperidine stereochemistry (S-configuration at the 3-position vs. R in the target compound). Such stereochemical inversions can lead to divergent binding affinities, as seen in diastereoisomers separated via TLC in synthesis protocols .

- (R)-2-Hydroxy-1-phenylpropan-1-one : Demonstrates how enantiomeric excess (e.g., (R)- vs. (S)-forms) impacts biological activity, as resolved via HPLC .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Stereochemical Influence : The (R)-3-bromo configuration in the target compound may create a steric and electronic environment distinct from (S)-configured analogs, affecting interactions with chiral binding pockets .

Substituent Effects: Bromine’s electron-withdrawing nature could reduce basicity compared to dimethylamino analogs, altering solubility and membrane permeability .

Pharmacological Divergence : Unlike 4-MMC/4-MEC (stimulants), the target compound’s piperidine-bromo scaffold suggests applications in enzyme inhibition or receptor modulation, akin to HDAC-targeting analogs .

Biological Activity

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest interactions with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H15BrN2O |

| Molecular Weight | 235.1215 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]propan-1-one |

| SMILES | CC(N)C(=O)N1CCCC(Br)C1 |

The presence of a brominated piperidine moiety contributes to its biological activity, particularly as a potential modulator of neurotransmitter systems. The chirality at the 2-position of the propan-1-one chain is crucial for its interaction with biological targets.

Neurotransmitter Modulation

Research indicates that compounds with similar piperidine structures have been implicated in modulating neurotransmitter systems. Preliminary studies suggest that this compound could interact with various receptors in the central nervous system (CNS), potentially influencing neurological processes .

In Vitro Studies

In vitro assays have assessed the compound's cytotoxicity and neuroprotective effects. For example, a study evaluated its impact on human neuroblastoma cells (SH-SY5Y) and found that at concentrations of 1 μM, it inhibited GSK3β activity, which is linked to neurodegenerative diseases . The compound demonstrated minimal cytotoxicity across several cell lines, including cancerous and non-cancerous cells, indicating a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological evaluation of this compound has led to insights into SARs. Modifications to the piperidine ring or the introduction of different substituents can significantly alter the compound's potency and selectivity for specific targets. For instance, derivatives lacking halogen substitutions exhibited different pharmacological profiles, suggesting that the bromine atom plays a critical role in receptor interactions .

Metabolic Stability

Studies on metabolic stability have shown that this compound undergoes rapid degradation when exposed to human liver microsomes. This raises concerns regarding its bioavailability and therapeutic efficacy . To address this, researchers have explored structural modifications aimed at enhancing metabolic stability while retaining biological activity.

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : In one study, treatment with this compound resulted in reduced neuronal cell death under oxidative stress conditions, suggesting its potential use in treating neurodegenerative disorders .

- GSK3β Inhibition : The compound was shown to inhibit GSK3β effectively, which is associated with various pathologies, including Alzheimer's disease. This inhibition was correlated with increased levels of inactive phospho-GSK3α/β in treated cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the bromination of piperidine derivatives to introduce the (R)-3-bromo-piperidin-1-yl moiety. Key steps include:

- Chiral resolution: Use of enantioselective catalysts or chiral auxiliaries to ensure stereochemical fidelity at the (S)-2-amino and (R)-3-bromo centers .

- Coupling reactions: Amide bond formation between the brominated piperidine and a protected amino-propanone intermediate under anhydrous conditions (e.g., HATU/DIPEA in DMF) .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

- Methodological Answer:

- X-ray crystallography: Resolves absolute configuration and confirms the (S) and (R) stereodescriptors. Single-crystal analysis requires slow evaporation from acetonitrile/water mixtures .

- NMR spectroscopy:

- 1H-NMR: Coupling constants (e.g., ) between the amino and piperidine protons validate spatial arrangements.

- 13C-NMR: Chemical shifts for the carbonyl (C=O, ~170 ppm) and brominated carbons (~45 ppm) confirm structural integrity .

- Circular Dichroism (CD): Correlates optical activity with enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra for brominated piperidine derivatives?

- Methodological Answer:

- Dynamic effects: Assess conformational flexibility via variable-temperature NMR to identify rotameric equilibria affecting peak splitting .

- DFT calculations: Use software (e.g., Gaussian) to simulate NMR chemical shifts, accounting for solvent effects (PCM model) and relativistic effects from bromine .

- Isotopic labeling: Introduce or labels at key positions (e.g., piperidine N) to track coupling pathways and resolve overlapping signals .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

- Methodological Answer:

- Chiral catalysts: Employ Ru-BINAP complexes for hydrogenation steps, achieving enantioselectivity >90% .

- Kinetic resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Electrophilicity enhancement: The electron-withdrawing bromine increases the electrophilicity of the adjacent carbon, facilitating SN2 reactions (e.g., with amines or thiols).

- Steric effects: The (R)-3-bromo configuration creates a steric barrier, favoring front-side attack in polar aprotic solvents (e.g., DMSO) .

- Leaving group potential: Bromine’s moderate leaving ability allows substitution under mild conditions (e.g., KI in acetone at 50°C) compared to chloride analogs .

Q. What in silico methods predict the biological activity of analogs?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the bromine’s halogen bonding potential .

- QSAR modeling: Train models on datasets of piperidine derivatives (e.g., IC50 values) to correlate substituent electronegativity with activity .

- MD simulations: Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories to assess binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.